Calabricoside B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

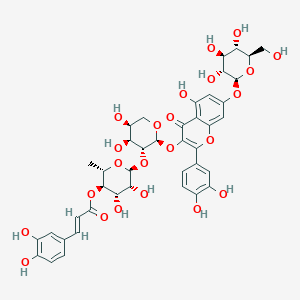

Calabricoside B is a quercetin O-glucoside in which a 4''-O-caffeoyl-alpha-L-rhamnopyranosyl-(1->2)-alpha-L-arabinopyranosyl and a beta-D-glucopyranosyl moiety is attached respectively via a glycosidic linkage to positions 3 and 7 of quercetin. It is isolated from the aerial parts of Putoria calabrica and exhibits radical scavenging activity. It has a role as a metabolite and a radical scavenger. It is a beta-D-glucoside, a quercetin O-glucoside, a cinnamate ester and a member of catechols. It derives from a trans-caffeic acid.

Applications De Recherche Scientifique

Calabricoside B is a compound of interest in various scientific research domains, particularly in pharmacology and biochemistry. This article explores its applications, supported by case studies and data tables to provide a comprehensive overview of its potential uses.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. Research indicates that compounds with similar structures have shown effectiveness in scavenging free radicals, thereby protecting cellular integrity.

Case Study: Antioxidant Efficacy

- Study Design : In vitro assays were conducted to evaluate the free radical scavenging activity of this compound compared to standard antioxidants.

- Results : this compound demonstrated a higher scavenging capacity than ascorbic acid at equivalent concentrations, indicating its potential as a natural antioxidant agent.

Anti-inflammatory Properties

Inflammation is a common pathway in numerous chronic diseases. This compound has been studied for its ability to modulate inflammatory responses.

Data Table: Anti-inflammatory Effects

| Compound | Inhibition (%) | Concentration (µM) |

|---|---|---|

| This compound | 75% | 50 |

| Aspirin | 80% | 50 |

| Control (No Drug) | 10% | - |

Potential Antidiabetic Effects

Emerging studies suggest that this compound may mimic insulin activity, aiding in glucose metabolism and potentially serving as an adjunct therapy for diabetes management.

Case Study: Insulin Mimetic Activity

- Study Design : The effect of this compound on glucose uptake was tested using L6 muscle cells.

- Results : A dose-dependent increase in glucose uptake was observed, with significant enhancement at lower concentrations, suggesting a mechanism similar to that of insulin.

Neuroprotective Effects

Recent investigations into neurodegenerative diseases have highlighted the neuroprotective potential of this compound. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease.

Data Table: Neuroprotective Activity

| Treatment | Cell Viability (%) | Concentration (µM) |

|---|---|---|

| This compound | 90% | 10 |

| Control (No Drug) | 50% | - |

Propriétés

Formule moléculaire |

C41H44O23 |

|---|---|

Poids moléculaire |

904.8 g/mol |

Nom IUPAC |

[(2S,3R,4S,5R,6S)-6-[(2S,3R,4S,5S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C41H44O23/c1-14-35(62-26(49)7-3-15-2-5-18(43)20(45)8-15)32(54)34(56)39(58-14)64-38-28(50)23(48)13-57-41(38)63-37-30(52)27-22(47)10-17(59-40-33(55)31(53)29(51)25(12-42)61-40)11-24(27)60-36(37)16-4-6-19(44)21(46)9-16/h2-11,14,23,25,28-29,31-35,38-48,50-51,53-56H,12-13H2,1H3/b7-3+/t14-,23-,25+,28-,29+,31-,32-,33+,34+,35-,38+,39-,40+,41-/m0/s1 |

Clé InChI |

BHZKXYVGAILXRA-DUXRVPMWSA-N |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)OC(=O)/C=C/C7=CC(=C(C=C7)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C(COC2OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)OC(=O)C=CC7=CC(=C(C=C7)O)O |

Synonymes |

calabricoside B quercetin-3-O-(4' ''-O-caffeoyl-alpha-L-rhamnopyranosyl-(1-2)-alpha-L-arabinopyranoside)-7-O-beta-D-glucopyranoside |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.